Ethyl 4-[2-(4-chlorophenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]piperazine-1-carboxylate
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Overview
Description
Ethyl 4-[2-(4-chlorophenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]piperazine-1-carboxylate is a complex organic compound that belongs to the class of triazolo-pyrimidine derivatives. These compounds are known for their diverse biological activities, including neuroprotective, anti-inflammatory, and antimicrobial properties . The unique structure of this compound, which includes a triazolo-pyrimidine core, makes it a subject of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[2-(4-chlorophenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]piperazine-1-carboxylate typically involves multiple steps. One common method includes the reaction of piperazine with a substituted phenyl compound in the presence of potassium carbonate (K₂CO₃) and chloroform (CHCl₃) at room temperature . The reaction proceeds through nucleophilic substitution and cyclization to form the triazolo-pyrimidine core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, microwave-assisted synthesis has been explored to reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[2-(4-chlorophenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]piperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the triazolo-pyrimidine core.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or neutral conditions.
Reduction: NaBH₄ in methanol or ethanol.
Substitution: Halogenated solvents like dichloromethane (CH₂Cl₂) or chloroform (CHCl₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Ethyl 4-[2-(4-chlorophenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]piperazine-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing other complex molecules.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ethyl 4-[2-(4-chlorophenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with proteins involved in the endoplasmic reticulum (ER) stress response and the NF-kB inflammatory pathway.
Pathways Involved: It inhibits ER stress and apoptosis, reducing the expression of ER chaperone BIP and apoptosis marker cleaved caspase-3.
Comparison with Similar Compounds
Ethyl 4-[2-(4-chlorophenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]piperazine-1-carboxylate can be compared with other triazolo-pyrimidine derivatives:
Similar Compounds: Compounds like [1,2,4]triazolo[4,3-a]quinoxaline and [1,2,4]triazolo[1,5-a]pyridine share structural similarities and biological activities.
By understanding the synthesis, reactions, applications, and mechanisms of action of this compound, researchers can further explore its potential in various scientific fields.
Biological Activity
Ethyl 4-[2-(4-chlorophenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]piperazine-1-carboxylate (CAS No. 931728-33-5) is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity based on recent studies, focusing on its efficacy against various cancer cell lines and its mechanism of action.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- Molecular Formula : C19H21ClN6O2
- Molecular Weight : 400.87 g/mol
- IUPAC Name : Ethyl 4-(2-(4-chlorophenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperazine-1-carboxylate
Biological Activity Overview
This compound has been investigated for its potential anti-cancer properties. Various studies have reported its effects on different cancer cell lines, particularly focusing on its mechanism of action involving poly(ADP-ribose) polymerase (PARP) inhibition and other pathways.
1. Anti-Cancer Activity
A study published in the journal Molecules highlighted that derivatives of piperazine, including compounds similar to this compound, exhibited significant anti-cancer activity against human breast cancer cells (MCF-7). The compound demonstrated an IC50 value of approximately 18 μM, indicating moderate efficacy against these cells .
The mechanism of action involves the inhibition of PARP activity, which is crucial for DNA repair mechanisms in cancer cells. Inhibition of this enzyme leads to increased apoptosis in cancer cells. The study found that treatment with the compound resulted in enhanced cleavage of PARP and increased levels of phosphorylated H2AX, a marker for DNA damage .
3. Structure-Activity Relationship (SAR)
Research indicates that modifications to the piperazine and triazole moieties can significantly impact biological activity. For instance, substituents on the triazole ring have been shown to enhance anti-cancer efficacy . This suggests a strong correlation between chemical structure and biological effectiveness.
Data Table: Biological Activity Summary
Properties
Molecular Formula |
C19H21ClN6O2 |
---|---|
Molecular Weight |
400.9 g/mol |
IUPAC Name |
ethyl 4-[2-(4-chlorophenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]piperazine-1-carboxylate |
InChI |
InChI=1S/C19H21ClN6O2/c1-3-28-19(27)25-10-8-24(9-11-25)16-12-13(2)21-18-22-17(23-26(16)18)14-4-6-15(20)7-5-14/h4-7,12H,3,8-11H2,1-2H3 |
InChI Key |
KFWSZWLQTQAFDK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C2=CC(=NC3=NC(=NN23)C4=CC=C(C=C4)Cl)C |
Origin of Product |
United States |
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